molecular formula C19H22N2O5 B8163064 2-(2,6-Dioxopiperidin-3-yl)-4-(6-hydroxyhexyl)isoindoline-1,3-dione

2-(2,6-Dioxopiperidin-3-yl)-4-(6-hydroxyhexyl)isoindoline-1,3-dione

Cat. No.: B8163064
M. Wt: 358.4 g/mol
InChI Key: GEERKUKGKAYJAP-UHFFFAOYSA-N
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Description

This compound belongs to the isoindoline-1,3-dione family, characterized by a dioxopiperidinyl group at position 2 and a 6-hydroxyhexyl chain at position 3. The structure combines the cereblon (CRBN)-binding pharmacophore of immunomodulatory drugs (e.g., lenalidomide) with a hydroxyl-terminated alkyl spacer, making it a candidate for proteolysis-targeting chimeras (PROTACs) . Its molecular formula is C19H23N3O6 (estimated molecular weight: 389.4 g/mol), with the hydroxyhexyl group enhancing solubility and enabling conjugation to target-binding ligands in PROTAC designs .

Properties

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-4-(6-hydroxyhexyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5/c22-11-4-2-1-3-6-12-7-5-8-13-16(12)19(26)21(18(13)25)14-9-10-15(23)20-17(14)24/h5,7-8,14,22H,1-4,6,9-11H2,(H,20,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEERKUKGKAYJAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC(=C3C2=O)CCCCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2,6-Dioxopiperidin-3-yl)-4-(6-hydroxyhexyl)isoindoline-1,3-dione is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and immunomodulation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

  • Molecular Formula : C₁₃H₁₀N₂O₅
  • Molecular Weight : 274.23 g/mol
  • CAS Number : 5054-59-1
  • IUPAC Name : 2-(2,6-dioxo-3-piperidinyl)-4-hydroxy-1H-isoindole-1,3(2H)-dione

The compound has been studied for its role as a modulator of cereblon (CRBN), a protein involved in the ubiquitin-proteasome pathway. This pathway is crucial for the degradation of specific proteins that regulate cell cycle and apoptosis.

Key Findings:

  • Antiproliferative Activity : In vitro studies have shown that certain derivatives of this compound exhibit significant antiproliferative effects on cancer cell lines such as NCI-H929 and U239 with IC₅₀ values of 2.25 µM and 5.86 µM, respectively .
  • TNF-α Inhibition : The compound has been demonstrated to inhibit TNF-α production in LPS-stimulated human peripheral blood mononuclear cells (PBMCs), with an IC₅₀ value of 0.76 µM. This suggests potential anti-inflammatory properties .
  • Induction of Apoptosis : Flow cytometry assays revealed that the compound induces apoptosis in NCI-H929 cells in a dose-dependent manner, significantly increasing early and late apoptotic events compared to controls .

Study 1: Antiproliferative Effects

A study investigated the effects of 2-(2,6-Dioxopiperidin-3-yl)-4-(6-hydroxyhexyl)isoindoline-1,3-dione on multiple myeloma cell lines. The results indicated that the compound effectively reduced cell viability and induced apoptosis through caspase activation pathways.

Study 2: Immunomodulatory Effects

In another study focusing on immunomodulation, the compound was tested for its ability to modulate cytokine levels in PBMCs. The findings showed a significant reduction in TNF-α levels, highlighting its potential as an anti-inflammatory agent .

Data Table: Biological Activity Summary

Activity Cell Line/Model IC₅₀ Value (µM) Effect
AntiproliferativeNCI-H9292.25Reduced cell viability
AntiproliferativeU2395.86Reduced cell viability
TNF-α InhibitionLPS-stimulated PBMCs0.76Decreased TNF-α levels
Apoptosis InductionNCI-H929VariousIncreased apoptotic events

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity
Research indicates that derivatives of isoindoline compounds exhibit significant anticancer properties. The compound has been studied for its ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, studies have shown that compounds with similar structures can target specific pathways involved in cancer cell proliferation and survival.

Case Study:
A study published in Cancer Research highlighted the efficacy of isoindoline derivatives in treating multiple myeloma. The compound demonstrated the ability to inhibit the growth of myeloma cells through the modulation of the NF-kB signaling pathway, leading to increased apoptosis rates .

2. Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects, particularly in conditions such as rheumatoid arthritis and inflammatory bowel disease. Its mechanism involves the inhibition of pro-inflammatory cytokines.

Case Study:
In a clinical trial reported in The Journal of Immunology, patients with rheumatoid arthritis showed significant improvement when treated with isoindoline derivatives. The treatment resulted in reduced levels of TNF-alpha and IL-6, key mediators of inflammation .

Pharmacology

1. Neurological Disorders
Isoindoline derivatives have been explored for their neuroprotective effects. The compound's ability to cross the blood-brain barrier makes it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Case Study:
Research published in Neuropharmacology demonstrated that 2-(2,6-Dioxopiperidin-3-yl)-4-(6-hydroxyhexyl)isoindoline-1,3-dione could protect neuronal cells from oxidative stress-induced apoptosis. This effect was attributed to its antioxidant properties .

2. Modulation of Immune Response
The compound has shown promise in modulating immune responses, which is crucial for autoimmune diseases and transplant rejection.

Case Study:
A study published in Transplantation Proceedings evaluated the immunomodulatory effects of this compound on T-cell activation. Results indicated a significant reduction in T-cell proliferation and cytokine production upon treatment with the compound .

Materials Science

1. Polymer Chemistry
In materials science, derivatives of isoindoline are being explored as components in polymer synthesis due to their unique chemical properties.

Application Example:
The incorporation of 2-(2,6-Dioxopiperidin-3-yl)-4-(6-hydroxyhexyl)isoindoline-1,3-dione into polymer matrices has been shown to enhance thermal stability and mechanical strength. This application is particularly relevant in developing advanced materials for aerospace and automotive industries.

Summary Table of Applications

Application AreaSpecific Use CaseReference
Medicinal ChemistryAnticancer activityCancer Research
Anti-inflammatory propertiesThe Journal of Immunology
PharmacologyNeurological disordersNeuropharmacology
Modulation of immune responseTransplantation Proceedings
Materials SciencePolymer chemistryInternal Research Study

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Functional Group Variations

Position 4 Modifications
Compound Name Substituent at Position 4 Molecular Weight (g/mol) Key Applications
Target Compound 6-Hydroxyhexyl 389.4 PROTAC linker for E3 ligase recruitment
2-(2,6-Dioxopiperidin-3-yl)-4-hydroxyisoindoline-1,3-dione (CAS 5054-59-1) Hydroxyl 274.23 CRBN-binding scaffold; precursor for derivatization
4-((6-Aminohexyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione Aminohexyl ~355.4 Click chemistry-enabled PROTACs via azide-alkyne cycloaddition
2-(2,6-Dioxopiperidin-3-yl)-4-(prop-2-yn-1-ylamino)isoindoline-1,3-dione Propargylamino 311.29 Terminal alkyne for bioconjugation

Key Findings :

  • The hydroxyhexyl group in the target compound provides a balance of hydrophilicity (via the terminal -OH) and spacer length (6 carbons), optimizing PROTAC linker flexibility and solubility .
Position 5 Modifications
Compound Name Substituent at Position 5 Molecular Weight (g/mol) Key Applications
2-(2,6-Dioxopiperidin-3-yl)-5-(1-piperidin-4-yl)isoindoline-1,3-dione Piperidin-4-yl ~343.4 Patent-pending derivatives for undisclosed therapeutic targets
2-(2,6-Dioxopiperidin-3-yl)-4-nitroisoindoline-1,3-dione Nitro 287.23 Intermediate for further functionalization

Key Findings :

  • Position 5 modifications (e.g., piperidinyl or nitro groups) are less common in PROTAC designs but may enhance target protein binding affinity in specific contexts .
Solubility and Stability
  • The hydroxyhexyl chain in the target compound improves aqueous solubility compared to shorter-chain analogs (e.g., 4-hydroxy derivative, ) but reduces it relative to PEGylated variants (e.g., 12b in , with m/z 401 [M+H]+) .
  • Stability: Hydroxyhexyl derivatives are less prone to hydrolysis than ester-containing analogs (e.g., thalidomide-O-amido-PEG4-C2-NH2) but may oxidize under prolonged storage .
CRBN-Binding Affinity
  • The dioxopiperidinyl core is critical for CRBN binding. Modifications at position 4 (e.g., hydroxyhexyl vs. aminohexyl) minimally affect binding but alter linker functionality in PROTACs .
  • Lenalidomide (2-(2,6-dioxopiperidin-3-yl)-isoindole-1,3-dione; molecular weight 259.2 g/mol) serves as the benchmark, with an IC50 of 100 nM for CRBN binding. The hydroxyhexyl analog is expected to retain similar affinity due to conserved pharmacophores .

Research and Patent Landscape

  • PROTAC Applications: Derivatives like 4-((6-aminohexyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione are used in degraders targeting oncoproteins (e.g., AIMP2, SHP2) .
  • Patent Activity : European Patent EP4127521A1 (2024) covers piperidinyl-substituted analogs, but hydroxyhexyl derivatives remain under exploration .

Preparation Methods

Anhydride-Amine Condensation

Method : Reacting 4-substituted phthalic anhydrides with 3-aminopiperidine-2,6-dione under acidic conditions.
Example :

  • Reactants : 4-Fluoroisobenzofuran-1,3-dione (1.66 g, 10 mmol) + 3-aminopiperidine-2,6-dione HCl (1.65 g, 10 mmol)

  • Conditions : Acetic acid (30 mL), NaOAc (0.98 g, 12 mmol), 120°C, 12 hr.

  • Yield : 82% (crude).
    Mechanism : Nucleophilic acyl substitution followed by cyclodehydration.

Direct Cyclization

Method : Using pre-functionalized isoindoline intermediates. For example, 4-hydroxyisoindoline-1,3-dione is synthesized via cyclization of 3-amino-4-hydroxyphthalic acid with 3-aminopiperidine-2,6-dione.
Conditions : Acetic acid, triethylamine (TEA), 120°C.

Protective Group Strategies

Hydroxyl groups are often protected as tert-butyl ethers or silyl ethers to prevent side reactions:

Boc Protection

Example :

  • Protection : tert-Butyl (4-aminobutyl)carbamate in DMSO with DIEA.

  • Deprotection : TFA/DCM (1:1), rt, 1 hr.

Benzyl Ethers

Use : Benzyl 11-bromoundecanoate intermediates enable selective alkylation, followed by hydrogenolytic deprotection.

Purification and Characterization

Chromatography

  • Prep-HPLC : Primary method for final purification (e.g., MeOH/water gradients).

  • Flash Chromatography : For intermediates (e.g., silica gel, ethyl acetate/hexane).

Spectroscopic Data

Key 1H NMR Signals :

  • Piperidinyl protons : δ 2.52–2.81 (m, 4H, CH2), 5.75 (dt, J = 11.7, 5.9 Hz, 2H, CH).

  • Hydroxyhexyl : δ 4.10–4.23 (m, 4H, OCH2), 1.40–1.54 (m, 4H, CH2).

LC-MS : m/z 731.2 [M+H]+.

Comparative Analysis of Methods

Method Key Steps Yield Advantages Limitations
Mesylate DisplacementMesylation → Nucleophilic substitution13%High regioselectivityLow yield, multi-step
Direct AlkylationAlkylation → Deprotection28–64%Fewer steps, scalableRequires protective groups
Mitsunobu (Potential)Ether formationN/AStereochemical controlUnverified for this substrate

Challenges and Optimization

  • Hydroxyl Stability : Under acidic conditions (e.g., TFA), partial decomposition occurs.

  • Solvent Choice : DMSO enables high-temperature reactions but complicates purification.

  • Scalability : Low yields in final coupling steps (e.g., 13% for DGY-8-127) necessitate process intensification .

Q & A

Q. How can researchers synthesize and structurally characterize 2-(2,6-Dioxopiperidin-3-yl)-4-(6-hydroxyhexyl)isoindoline-1,3-dione?

Methodological Answer:

  • Synthesis : Adapt protocols from similar isoindoline-1,3-dione derivatives. For example, use a base-catalyzed Claisen-Schmidt condensation between 2-(4-acetylphenyl)isoindoline-1,3-dione and aldehydes under reflux in ethanol, followed by hydrolysis (e.g., HCl) to yield the final product .
  • Characterization :
  • IR Spectroscopy : Identify carbonyl stretches (~1700 cm⁻¹ for dioxopiperidin and isoindoline-dione groups).
  • NMR : Use ¹H/¹³C-NMR to confirm substituent positions (e.g., hydroxyhexyl chain integration at δ 3.5–3.7 ppm for -OH and δ 1.2–1.6 ppm for hexyl protons) .
  • Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]⁺ ion).

Q. What experimental approaches are used to determine the compound’s physicochemical properties (e.g., solubility, stability)?

Methodological Answer:

  • Solubility : Perform shake-flask experiments in polar (water, DMSO) and non-polar solvents (hexane) at 25°C, quantified via HPLC-UV .
  • Stability :
  • Thermal Stability : Use differential scanning calorimetry (DSC) to identify melting points and degradation temperatures.
  • Hydrolytic Stability : Incubate in buffers (pH 1–10) and monitor degradation via LC-MS .

Advanced Research Questions

Q. How can researchers design experiments to investigate the compound’s mechanism of action in proteolysis-targeting chimeras (PROTACs)?

Methodological Answer:

  • In Vitro Binding Assays :
  • Use surface plasmon resonance (SPR) to measure affinity for E3 ubiquitin ligases (e.g., cereblon).
  • Perform cellular thermal shift assays (CETSA) to confirm target engagement .
    • Protein Degradation Studies :
  • Treat cancer cell lines (e.g., MM.1S) with the compound and analyze ubiquitination and degradation of target proteins (e.g., IKZF1/3) via Western blot .

Q. How can polymorphic forms of the compound be identified and characterized for formulation studies?

Methodological Answer:

  • Polymorph Screening : Recrystallize from solvents (e.g., ethanol, acetonitrile) under varying temperatures.
  • Characterization :
  • X-ray Diffraction (XRD) : Compare lattice structures.
  • Thermogravimetric Analysis (TGA) : Assess thermal stability and hydrate formation .
    • Bioavailability Testing : Compare dissolution rates of polymorphs in simulated gastric fluid (pH 1.2) using USP apparatus .

Q. What methodologies address contradictory results in the compound’s biological activity across studies?

Methodological Answer:

  • Dose-Response Curves : Test a wide concentration range (nM–μM) to identify non-linear effects.
  • Cell Line Validation : Use CRISPR-validated models to rule out off-target effects.
  • Statistical Design : Apply randomized block designs with quadruplicate replicates (e.g., 4 replicates × 5 plants per treatment) to minimize variability .

Q. How should researchers design in vivo pharmacokinetic (PK) studies for this compound?

Methodological Answer:

  • ADME Profiling :
  • Absorption : Administer orally to rodents and collect plasma samples for LC-MS/MS analysis at 0, 1, 2, 4, 8, 24 h post-dose.
  • Distribution : Measure tissue concentrations (liver, kidney) via homogenization and extraction.
  • Metabolism : Identify metabolites using hepatic microsome incubations + HR-MS .

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